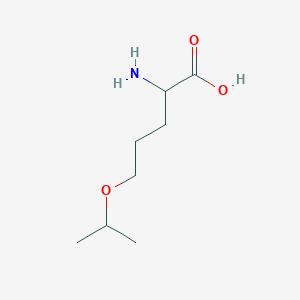

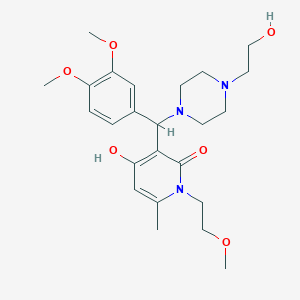

3-(BOC-Amino)-2-methoxycarbonylpyridine-5-boronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(BOC-Amino)-2-methoxycarbonylpyridine-5-boronic acid pinacol ester" is a chemical of interest due to its potential applications in the synthesis of functional polymers and in diol and carbohydrate recognition. While the provided papers do not directly discuss this compound, they provide insights into the behavior of similar boronic acid derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of acrylamido boronic acids, which are structurally related to the compound of interest, has been reported to suffer from poor synthetic strategies and unwanted polymerization. However, a two-step deprotection strategy for pinacolato methacrylamido phenylene boronic esters has been developed, leading to the generation of methacrylamido phenylboronic acids in good yield and purity . This suggests that a similar approach could potentially be applied to synthesize the compound "3-(BOC-Amino)-2-methoxycarbonylpyridine-5-boronic acid pinacol ester" with high yield and purity.

Molecular Structure Analysis

Boronic acids are known for their ability to bind to diols through the formation of reversible covalent bonds. The study on 3-methoxycarbonyl-5-nitrophenyl boronic acid, which shares a similar methoxycarbonyl and phenylboronic acid moiety with the compound of interest, demonstrated high affinity diol recognition at neutral pH . This indicates that the electron-deficient nature of the boronic acid moiety in the compound of interest may also confer a high affinity for diol and carbohydrate recognition.

Chemical Reactions Analysis

The chemical reactivity of boronic acids is influenced by their functional groups. The research on methacrylamido phenylboronic acids and the high affinity diol recognition by a nitro-substituted boronic acid implies that the compound of interest may also participate in similar chemical reactions. These could include the formation of boronate esters with diols and the potential for incorporation into polymers through reactions involving the methacrylamido group.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "3-(BOC-Amino)-2-methoxycarbonylpyridine-5-boronic acid pinacol ester" are not detailed in the provided papers, the properties of boronic acids in general can be inferred. Boronic acids are typically stable under dry conditions but can form boronate esters in the presence of diols, especially in aqueous environments . The presence of electron-withdrawing groups, such as methoxycarbonyl, can enhance the acidity of the boronic acid and its ability to bind diols .

Applications De Recherche Scientifique

Strategies for Analyzing Highly Reactive Pinacolboronate Esters

Pinacolboronate esters are crucial in Suzuki coupling reactions, allowing for the connection of organic building blocks to synthesize complex molecules. Analyzing these esters presents challenges due to their rapid hydrolysis. A study by Zhong et al. (2012) developed a method to stabilize and adequately solubilize these esters for analysis, demonstrating the technique's broad applicability for purity analysis of reactive pinacolboronate esters (Zhong et al., 2012).

Rapid Synthesis Using Microwave-Assisted Coupling

Dimauro and Kennedy (2007) highlighted the utility of 2-aminopyridine-5-boronic acid pinacol ester in microwave-assisted one-pot cyclization/Suzuki coupling for the efficient synthesis of diverse compound libraries. This emphasizes the ester's role as a versatile building block in rapid synthesis approaches (Dimauro & Kennedy, 2007).

Efficient Synthesis of Boronic Acids

Patel et al. (2016) developed a cost-effective synthesis method for (2-aminopyrimidin-5-yl) boronic acid, involving in situ protection of the amine and a Suzuki–Miyaura borylation to form the pinacol boronic ester. This showcases the practicality and efficiency of synthesizing boronic acids, which are integral to various chemical syntheses (Patel et al., 2016).

Applications in Medicinal Chemistry

Havel et al. (2018) reported on the synthesis of 3,4-substituted-5-aminopyrazoles and 4-substituted-2-aminothiazoles, used widely in medicinal chemistry, utilizing palladium-mediated α-arylation and Suzuki coupling. This underlines the importance of pinacol ester derivatives in the creation of pharmacologically relevant compounds (Havel et al., 2018).

Propriétés

IUPAC Name |

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BN2O6/c1-16(2,3)25-15(23)21-12-9-11(10-20-13(12)14(22)24-8)19-26-17(4,5)18(6,7)27-19/h9-10H,1-8H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKAJPNNJNIJFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(=O)OC)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(BOC-Amino)-2-methoxycarbonylpyridine-5-boronic acid pinacol ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-[2-(1-cyclohexenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2517124.png)

![1-(4-Methoxyphenyl)-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2517125.png)

![1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2517128.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2517131.png)

![N-Cyclohexyl-2-[1-(3-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetamide](/img/structure/B2517132.png)

![2-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2517134.png)

![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/no-structure.png)

![1-(4-chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2517140.png)